![molecular formula C18H11N3O2 B097775 (5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one CAS No. 17306-34-2](/img/structure/B97775.png)
(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one is a chemical compound that belongs to the class of quinoline derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
The mechanism of action of (5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase cascade and disrupting mitochondrial membrane potential. Additionally, (5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemische Und Physiologische Effekte
(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one has shown to have various biochemical and physiological effects. Studies have suggested that this compound can induce DNA damage and oxidative stress in cancer cells, leading to cell death. Moreover, (5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one is its potential as a fluorescent probe for the detection of metal ions, including copper and zinc. Additionally, this compound has shown to have potent anticancer and antibacterial properties. However, one of the limitations of (5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one is its complex synthesis process, which requires careful optimization of reaction conditions for high yield and purity.
Zukünftige Richtungen
There are several future directions for the research on (5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one. One of the potential directions is the development of new anticancer agents based on this compound. Additionally, (5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one can be further investigated for its antibacterial and antifungal properties, with the aim of developing new antibiotics. Moreover, the potential of this compound as a fluorescent probe for the detection of metal ions can be explored further for its applications in material science and environmental monitoring.
Synthesemethoden
(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one can be synthesized using various methods, including the condensation reaction between 8-hydroxyquinoline and 5-amino-2-methylquinoline in the presence of acetic acid and acetic anhydride. Another method involves the reaction between 8-hydroxyquinoline and 5-chloro-2-methylquinoline in the presence of a base, followed by the addition of an amine. The synthesis of (5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one is a complex process that requires careful optimization of reaction conditions for high yield and purity.
Wissenschaftliche Forschungsanwendungen
(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one has shown promising results in various scientific research applications. It has been extensively studied for its potential as an anticancer agent due to its ability to induce apoptosis and inhibit cell proliferation. Additionally, (5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one has been investigated for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Moreover, this compound has shown potential as a fluorescent probe for the detection of metal ions, including copper and zinc.
Eigenschaften
CAS-Nummer |
17306-34-2 |
|---|---|
Produktname |
(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one |
Molekularformel |
C18H11N3O2 |
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
5-(8-hydroxyquinolin-5-yl)iminoquinolin-8-one |
InChI |
InChI=1S/C18H11N3O2/c22-15-7-5-13(11-3-1-9-19-17(11)15)21-14-6-8-16(23)18-12(14)4-2-10-20-18/h1-10,22H |
InChI-Schlüssel |
BKMFKTWEULWQIS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N=C3C=CC(=O)C4=C3C=CC=N4 |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N=C3C=CC(=O)C4=C3C=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



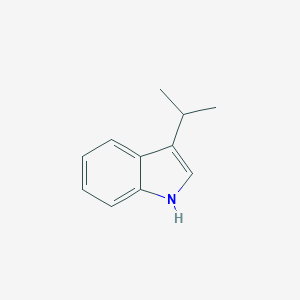
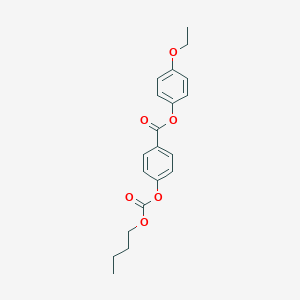
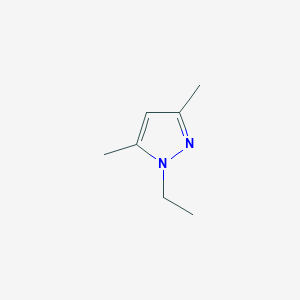
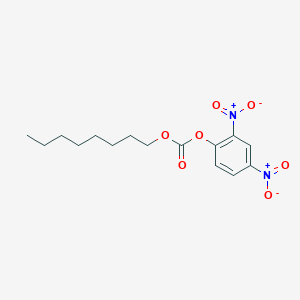
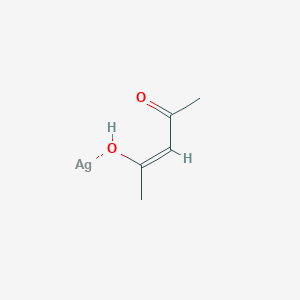
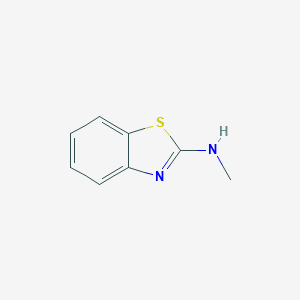
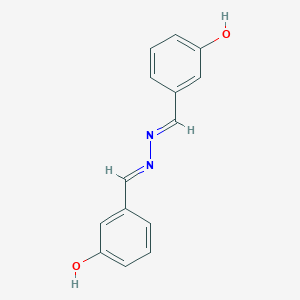
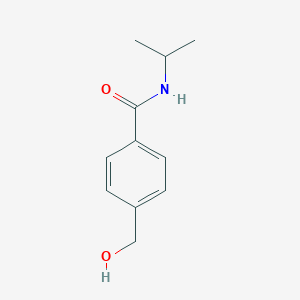
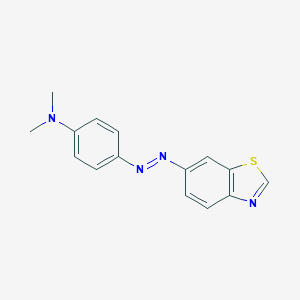
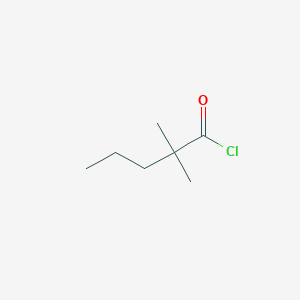
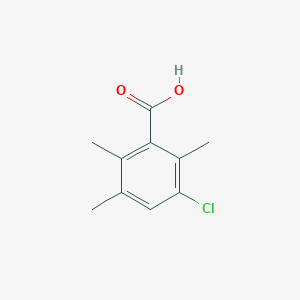
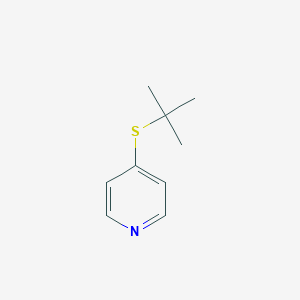
![3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide](/img/structure/B97718.png)
![3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B97719.png)